

# Toxicological Profile of Monotridecyl Trimellitate: A Technical Guide

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## Compound of Interest

Compound Name: Monotridecyl trimellitate

Cat. No.: B15442053

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This technical guide provides a comprehensive overview of the available toxicological data on **Monotridecyl trimellitate**. Due to limited direct data on this specific compound, this report heavily relies on a read-across approach utilizing data from its structural analogue, tri(2-ethylhexyl) trimellitate (TEHT), also known as Trioctyl Trimellitate (TOTM).<sup>[1][2][3]</sup> This approach is supported by regulatory bodies based on the structural and property similarities between these substances.<sup>[1][3]</sup>

## Executive Summary

**Monotridecyl trimellitate** is a trialkyl trimellitate used in cosmetics as a skin-conditioning agent.<sup>[1][3]</sup> Toxicological assessment indicates a low order of acute toxicity.<sup>[2][4]</sup> It is not considered to be a skin sensitizer and is generally found to be non-irritating to slightly irritating to the skin and eyes.<sup>[1][2]</sup> Repeated dose studies on its analogue, TEHT, have established No Observed Adverse Effect Levels (NOAELs), with the liver being a potential target organ at high doses.<sup>[1][5]</sup> Genotoxicity studies on TEHT have been negative.<sup>[1]</sup> While some in vitro evidence suggests weak estrogenic activity for TEHT, this is not considered a significant in vivo concern due to poor dermal absorption.<sup>[1]</sup> Carcinogenicity data for **Monotridecyl trimellitate** is unavailable, but the lack of genotoxicity of its analogue suggests a low carcinogenic potential.<sup>[1]</sup>

## Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for **Monotridecyl trimellitate** and its analogue, tri(2-ethylhexyl) trimellitate (TEHT/TOTM).

Table 1: Acute Toxicity Data

Test Type	Species	Route	Endpoint	Value	Reference
Acute Oral Toxicity	Rat	Oral	LD50	> 5000 mg/kg bw	<a href="#">[2]</a>
Acute Oral Toxicity (Analogue: TEHT)	Rat	Oral	LD50	> 2000 mg/kg bw	<a href="#">[2]</a>
Acute Dermal Toxicity (Analogue: TEHT)	Rabbit	Dermal	LD50	> 2 mL/kg	<a href="#">[2]</a>

Table 2: Irritation Data

Test Type	Species	Concentration	Observation	Reference
Skin Irritation	Rabbit	10% in corn oil	Slightly irritating to non-irritating	<a href="#">[2]</a>
Skin Irritation (Analogue: TEHT)	Rabbit	Undiluted	Reversible primary dermal irritant	<a href="#">[1]</a>
Eye Irritation	Rabbit	Undiluted	Slightly irritating	<a href="#">[2]</a>
Eye Irritation (Analogue: TEHT)	Rabbit	Undiluted	Not irritating	<a href="#">[1]</a>

Table 3: Sensitization Data

Test Type	Species	Concentration	Result	Reference
Skin Sensitization (LLNA)	Mouse	Up to 100%	Negative	[1]
Skin Sensitization (HRIPT)	Human	57.1% in lipstick	Not a sensitizer	[1]
Skin Sensitization (Buehler assay; Analogue: TEHT)	Guinea Pig	Undiluted	Not a sensitizer	[1]

Table 4: Repeated Dose and Reproductive Toxicity Data (Analogue: TEHT)

Test Type	Species	Duration	Route	NOAEL/NO EL	Reference
Repeated Dose Toxicity	Rat	28-day	Oral (gavage)	1000 mg/kg/day	[5]
Repeated Dose Toxicity	Rat	90-day	Oral (diet)	225 mg/kg bw/day	[1]
Reproductive/ Developmental Toxicity	Rat	-	Oral	100 mg/kg/day (males), 1000 mg/kg/day (females and offspring)	[1]

## Experimental Protocols

The toxicological evaluations of **Monotridecyl trimellitate** and its analogues have been conducted using standardized testing protocols, primarily those established by the

Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.

## Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)

The acute oral toxicity of **Monotridecyl trimellitate** was determined in a limit test in rats.<sup>[2]</sup>

The general principles of such a study, following OECD guidelines, are as follows:

- Principle: A single, high dose of the test substance is administered to a small number of animals to assess the potential for acute toxic effects.
- Test Animals: Typically, young adult rats of a standard laboratory strain are used.
- Procedure:
  - Animals are fasted prior to dosing.
  - The test substance is administered by gavage in a single dose. For a limit test, a dose of 2000 or 5000 mg/kg body weight is typically used.<sup>[6][7]</sup>
  - Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
  - A necropsy is performed on all animals at the end of the observation period.
- Endpoint: The LD50 (median lethal dose) is determined, which is the statistically estimated dose that would be lethal to 50% of the animals. In a limit test, if no mortality is observed, the LD50 is considered to be above the tested dose.<sup>[7]</sup>

## Dermal and Ocular Irritation (Based on OECD Guidelines 404 and 405)

Skin and eye irritation studies were conducted on rabbits.<sup>[2]</sup> The methodologies are based on the following principles:

- Principle: The potential of a substance to cause reversible inflammatory changes to the skin or eye is assessed after a single application.
- Test Animals: Albino rabbits are the preferred species for these tests.[\[8\]](#)
- Dermal Irritation (OECD 404):
  - A small area of the animal's fur is clipped.
  - A defined amount of the test substance is applied to the skin and covered with a gauze patch.
  - The patch is removed after a specified exposure period (typically 4 hours).
  - The skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Ocular Irritation (OECD 405):
  - A defined amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[\[2\]](#)[\[3\]](#)
  - The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[\[3\]](#)
  - The reversibility of any observed lesions is assessed for up to 21 days.[\[9\]](#)

## Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

**Monotridecyl trimellitate** was found to be negative in a Local Lymph Node Assay (LLNA).[\[1\]](#)

- Principle: The LLNA assesses the ability of a substance to induce a proliferative response in the draining auricular lymph nodes as a measure of skin sensitization.[\[1\]](#)[\[10\]](#)
- Test Animals: The CBA/Ca or CBA/J strain of mouse is typically used.[\[1\]](#)[\[10\]](#)
- Procedure:

- The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.
- On day five, a radiolabeled substance (e.g., 3H-methyl thymidine) or a non-radioactive marker is injected intravenously.
- On day six, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed.
- The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabel or marker.
- Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the control group. A substance is classified as a sensitizer if the SI exceeds a certain threshold (typically  $\geq 3$ ).<sup>[1]</sup>

## Repeated Dose Oral Toxicity (Based on OECD Guidelines 407 and 408)

Repeated dose toxicity studies on the analogue TEHT were conducted for 28 and 90 days.<sup>[1]</sup>  
<sup>[5]</sup>

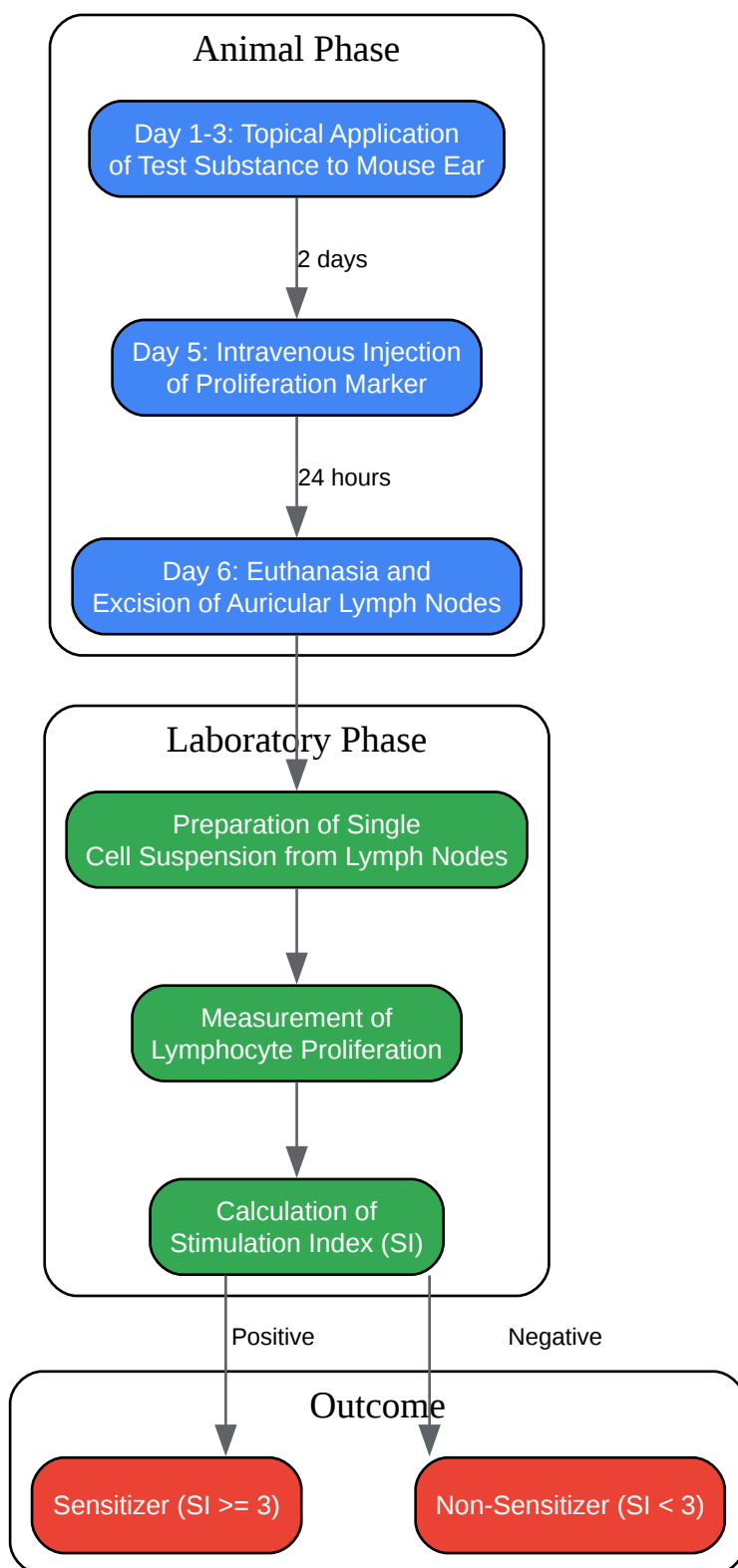
- Principle: To characterize the potential adverse toxicological effects occurring as a result of repeated daily oral exposure to a substance for a specified period.<sup>[11]</sup>
- Test Animals: Rodents, typically rats, are used.<sup>[12][13]</sup>
- Procedure:
  - The test substance is administered daily by gavage or in the diet to several groups of animals at different dose levels for 28 or 90 days.<sup>[12][13]</sup>
  - A control group receives the vehicle only.
  - Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

- At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.
- All animals are subjected to a full necropsy, and organs are weighed and examined macroscopically and microscopically.
- Endpoint: The No Observed Adverse Effect Level (NOAEL) is determined, which is the highest dose level at which no adverse effects are observed.[\[11\]](#)

## Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been definitively identified for **Monotridecyl trimellitate**, the weak estrogenic activity and effects on the liver observed with its analogue TEHT suggest potential interactions with the estrogen receptor and peroxisome proliferator-activated receptor (PPAR) signaling pathways.

## Experimental Workflow for Skin Sensitization (LLNA)



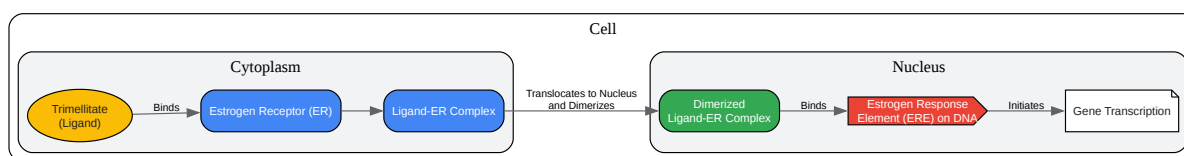
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Caption: Workflow for the Local Lymph Node Assay (LLNA).



## Potential Signaling Pathway: Estrogen Receptor (ER) Activation

The weak estrogenic activity of TEHT suggests a potential interaction with the estrogen receptor.[1] This would involve the binding of the compound to the estrogen receptor, leading to the transcription of estrogen-responsive genes.

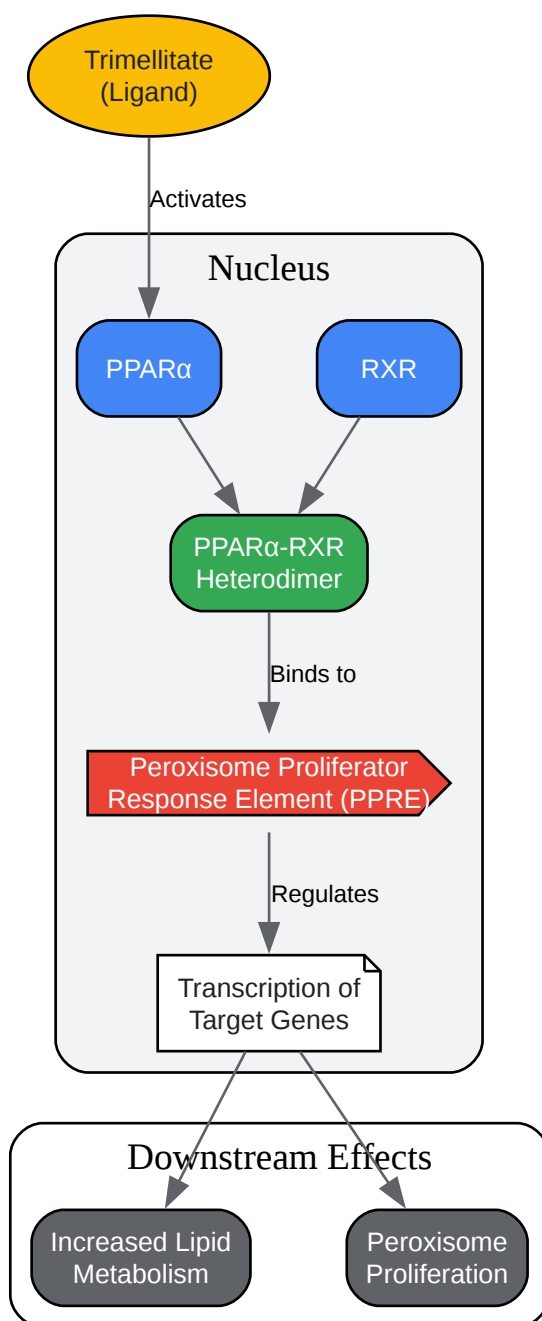


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Caption: Potential Estrogen Receptor signaling pathway.

## Potential Signaling Pathway: PPAR $\alpha$ Activation

Effects on the liver, such as those seen at high doses of TEHT, can sometimes be mediated through the Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ).[1]



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Caption: Potential PPARα signaling pathway in hepatocytes.

## Conclusion

Based on the available data for **Monotridecyl trimellitate** and a read-across to its analogue tri(2-ethylhexyl) trimellitate, it can be concluded that this substance possesses a low level of

toxicity. It is not a skin sensitizer and has low potential for skin and eye irritation. While high doses of its analogue have been shown to affect the liver in animal studies, the risk to humans is considered low, particularly in the context of cosmetic use where dermal absorption is limited. The weak in vitro estrogenic activity of the analogue is not deemed to be of toxicological concern for human health under typical exposure scenarios. Overall, **Monotridecyl trimellitate** is considered safe for its intended use in cosmetic products when formulated to be non-irritating.[1]

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